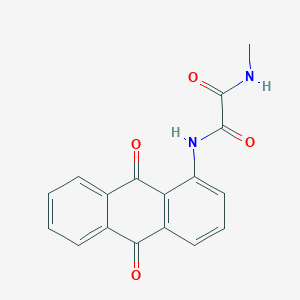

N-(1-Anthraquinonyl)-N'-methyloxamide

Description

Properties

CAS No. |

92573-25-6 |

|---|---|

Molecular Formula |

C17H12N2O4 |

Molecular Weight |

308.29 g/mol |

IUPAC Name |

N'-(9,10-dioxoanthracen-1-yl)-N-methyloxamide |

InChI |

InChI=1S/C17H12N2O4/c1-18-16(22)17(23)19-12-8-4-7-11-13(12)15(21)10-6-3-2-5-9(10)14(11)20/h2-8H,1H3,(H,18,22)(H,19,23) |

InChI Key |

JAYVUJKPTWSQCN-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Strategies and Preparative Methodologies for N 1 Anthraquinonyl N Methyloxamide

Retrosynthetic Analysis of the N-(1-Anthraquinonyl)-N'-methyloxamide Structure

A retrosynthetic approach to this compound logically disconnects the molecule at its most synthetically accessible points. The primary disconnection is at the two amide bonds of the oxamide (B166460) core. This reveals two key synthons: the 1-aminoanthraquinone (B167232) moiety and a methylamine-derived oxamic acid equivalent.

This analysis suggests a convergent synthesis. One pathway involves the preparation of 1-aminoanthraquinone, a vital chromophoric intermediate. The other pathway generates a reactive methyloxamide precursor. The final step would then be the coupling of these two components to form the target molecule. A plausible forward synthesis would involve the reaction of 1-aminoanthraquinone with a suitable electrophilic species such as methyl oxalyl chloride or the activation of N-methyloxamic acid followed by amidation with 1-aminoanthraquinone.

Precursor Synthesis: Advanced Routes to 1-Aminoanthraquinone Intermediatesjournalajacr.comontosight.ai

The synthesis of 1-aminoanthraquinone is a critical step, with various methods developed to optimize yield, purity, and environmental impact.

Chemo- and Regioselective Nitration and Reduction Approachesjournalajacr.comontosight.ai

A prevalent and traditional method for synthesizing 1-aminoanthraquinone involves the nitration of anthraquinone (B42736) followed by the reduction of the resulting 1-nitroanthraquinone (B1630840). journalajacr.com The direct nitration of anthraquinone typically yields a mixture of isomers, including 1-nitroanthraquinone and various dinitroanthraquinones. researchgate.net Achieving high regioselectivity for the 1-position is a significant challenge.

The subsequent reduction of 1-nitroanthraquinone to 1-aminoanthraquinone can be accomplished using various reducing agents. A notable green and scalable method utilizes sodium hydrosulfide (B80085) (NaHS) in water under mild conditions, offering a highly chemo- and regioselective reduction. journalajacr.com

| Reaction Step | Reagents and Conditions | Key Features |

| Nitration | Nitric acid, often in the presence of sulfuric acid. | Can lead to a mixture of isomers, requiring purification. researchgate.net |

| Reduction | Sodium hydrosulfide (NaHS) in water. | Highly chemo- and regioselective, environmentally friendly. journalajacr.com |

Green Chemistry Principles in Intermediate Synthesisontosight.ai

In recent years, there has been a significant push towards developing more environmentally benign synthetic routes for key intermediates like 1-aminoanthraquinone. This aligns with the principles of green chemistry, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency.

One such approach involves the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. mdpi.com This technique can enhance safety and efficiency compared to traditional batch processes. Another green method focuses on the reduction of 1-nitroanthraquinone using aqueous sodium hydrosulfide, which is a cleaner and operationally simpler protocol that can be applied to industrial production. journalajacr.com

| Green Chemistry Approach | Key Features | Reference |

| Continuous-Flow Ammonolysis | Enhanced safety and efficiency in the conversion of 1-nitroanthraquinone to 1-aminoanthraquinone. | mdpi.com |

| Aqueous NaHS Reduction | Utilizes water as a solvent, operates under mild conditions, and offers a simple work-up. journalajacr.com | journalajacr.com |

Formation of the Oxamide Linkage: Coupling Reactions for N-(1-Anthraquinonyl)-N'-methyloxamidejournalajacr.com

The final and crucial step in the synthesis is the formation of the oxamide linkage by coupling 1-aminoanthraquinone with a methyloxamide precursor. This is typically achieved through nucleophilic acyl substitution reactions.

Nucleophilic Acylation and Amidation Reactionsjournalajacr.com

The formation of the amide bond is a cornerstone of organic synthesis. In the context of this compound, the nitrogen atom of the amino group in 1-aminoanthraquinone acts as a nucleophile, attacking an electrophilic carbonyl carbon of a methyloxamide precursor. futurelearn.com

A common strategy involves the use of a reactive derivative of N-methyloxamic acid, such as an acyl chloride (methyl oxalyl chloride). The high reactivity of the acyl chloride facilitates the nucleophilic attack by the less basic aromatic amine. Alternatively, coupling reagents can be employed to activate the carboxylic acid group of N-methyloxamic acid, promoting amide bond formation.

Role of Solvents and Catalysts in Reaction Efficiencyjournalajacr.com

The choice of solvent and catalyst is critical for the efficiency of the amidation reaction. Solvents are selected based on their ability to dissolve the reactants and facilitate the reaction kinetics. Common solvents for such acylation reactions include aprotic polar solvents like N,N-dimethylformamide (DMF) or chlorinated solvents.

Catalysts, while not always strictly necessary for reactions involving highly reactive acyl chlorides, can significantly improve the reaction rate and yield, especially with less reactive substrates. Basic catalysts, such as tertiary amines (e.g., triethylamine (B128534) or pyridine), are often used to neutralize the HCl byproduct generated during the reaction with an acyl chloride, thereby driving the reaction to completion. In some cases, catalytic amounts of a Lewis acid may be employed to activate the carbonyl group of the electrophile. The specific conditions would need to be optimized to achieve the desired product in high yield and purity.

| Parameter | Role in Reaction Efficiency | Examples |

| Solvent | Solubilizes reactants, influences reaction rate. | N,N-dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF). |

| Catalyst | Increases reaction rate, neutralizes byproducts. | Triethylamine, Pyridine, 4-Dimethylaminopyridine (DMAP). |

Optimization of Reaction Conditions for Yield and Purity of this compound

The optimization of reaction conditions is a critical step to maximize the yield and purity of the final product, while minimizing reaction time and the formation of byproducts. For the proposed synthesis of this compound, several parameters can be systematically varied. The following discussion and hypothetical data tables illustrate the optimization process for the diethyl oxalate-based route, as it often presents more challenges in terms of selectivity and reaction completion than the more reactive oxalyl chloride route.

Key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

Solvent: The solvent can significantly influence the solubility of reactants and intermediates, as well as the reaction rate. A range of polar aprotic solvents (e.g., DMF, DMSO) and high-boiling point aromatic solvents (e.g., toluene, xylene) could be screened.

Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions. A systematic study of the temperature profile for both steps of the synthesis would be necessary to find the optimal balance.

Catalyst: While the reaction may proceed thermally, the use of a catalyst could enhance the reaction rate and allow for lower reaction temperatures. For the amidation step, potential catalysts could include Lewis acids or bases.

Stoichiometry: The molar ratio of the reactants is crucial. For instance, in the first step of the diethyl oxalate (B1200264) route, a slight excess of methylamine (B109427) might be used to ensure complete conversion of the diethyl oxalate to the mono-amido ester. In the second step, the ratio of the oxamate (B1226882) intermediate to 1-aminoanthraquinone would be investigated.

Hypothetical Optimization Data for the Reaction of Ethyl N-methyloxamate with 1-Aminoanthraquinone

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Molar Ratio (Oxamate:Amine) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Toluene | 110 | None | 1:1 | 24 | 65 | 90 |

| 2 | DMF | 110 | None | 1:1 | 24 | 72 | 88 |

| 3 | DMSO | 110 | None | 1:1 | 24 | 75 | 85 |

| 4 | Toluene | 130 | None | 1:1 | 18 | 78 | 92 |

| 5 | Toluene | 130 | DMAP (5) | 1:1 | 12 | 85 | 94 |

| 6 | Toluene | 130 | DMAP (5) | 1.2:1 | 12 | 92 | 95 |

| 7 | Toluene | 130 | DMAP (5) | 1.5:1 | 12 | 91 | 93 |

| 8 | Xylene | 140 | DMAP (5) | 1.2:1 | 10 | 95 | 96 |

This data is illustrative and does not represent actual experimental results.

Based on this hypothetical data, the optimal conditions would likely involve using xylene as a solvent at 140°C, with a 5 mol% loading of a catalyst like DMAP, and a slight excess of the ethyl N-methyloxamate intermediate.

Scale-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Choice of Synthetic Route: For large-scale production, the diethyl oxalate route might be preferred over the oxalyl chloride route, despite potentially longer reaction times. This is because diethyl oxalate is less hazardous, less corrosive, and easier to handle than oxalyl chloride. The generation of gaseous HCl in the oxalyl chloride route also presents challenges for equipment and environmental safety on a large scale.

Heat Transfer: The reaction, particularly the amidation steps, is likely to be exothermic. On a large scale, efficient heat removal is crucial to prevent runaway reactions. The choice of reactor design (e.g., jacketed reactors with efficient stirring) and the control of addition rates of reactants become critical.

Solvent Selection and Recovery: The choice of solvent will be influenced by factors such as cost, toxicity, environmental impact, and ease of recovery. A solvent that allows for azeotropic removal of byproducts (e.g., ethanol (B145695) in the diethyl oxalate route) might be advantageous. An efficient solvent recovery and recycling system would be essential to improve the economic viability of the process.

Product Isolation and Purification: The method of product isolation used in the laboratory (e.g., column chromatography) is often not practical on a large scale. Alternative methods such as crystallization or precipitation would need to be developed. The choice of crystallization solvent would be a key parameter to optimize in order to obtain the desired purity and crystal form of the final product.

Process Safety: A thorough hazard and operability (HAZOP) study would be required to identify and mitigate potential safety risks. This would include an evaluation of the thermal stability of reactants, intermediates, and the final product, as well as the potential for pressure build-up.

Hypothetical Scale-Up Comparison of Synthetic Routes

| Parameter | Diethyl Oxalate Route | Oxalyl Chloride Route |

| Raw Material Hazards | Low (Diethyl oxalate and methylamine are flammable) | High (Oxalyl chloride is highly corrosive and toxic) |

| Byproducts | Ethanol (recyclable) | HCl (corrosive gas, requires scrubbing) |

| Reaction Conditions | Higher temperatures, potentially longer reaction times | Low temperatures, rapid reactions |

| Equipment | Standard glass-lined or stainless steel reactors | Corrosion-resistant reactors required |

| Overall Cost | Potentially lower due to cheaper and safer raw materials | Potentially higher due to specialized equipment and safety measures |

This table provides a general comparison for illustrative purposes.

Advanced Spectroscopic and Crystallographic Characterization of N 1 Anthraquinonyl N Methyloxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a novel compound like N-(1-Anthraquinonyl)-N'-methyloxamide, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure.

High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis

A complete NMR analysis would begin with one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the anthraquinone (B42736) core, the N-H protons of the oxamide (B166460) linker, and the N-methyl group. The aromatic region would display a complex pattern corresponding to the seven protons of the 1-substituted anthraquinone moiety. The ¹³C NMR spectrum would reveal signals for all carbon atoms, including the characteristic carbonyl carbons of the anthraquinone and the oxamide group.

To definitively assign these signals, a series of two-dimensional NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the anthraquinone ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be essential for identifying quaternary carbons (like the carbonyls) and for connecting the different fragments of the molecule, such as linking the anthraquinone unit to the oxamide moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's spatial arrangement and preferred conformation.

Hypothetical ¹H NMR Data Table (Note: This table is illustrative and not based on experimental data.)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Anthraquinone H | 7.5 - 8.5 | m |

| NH | 9.0 - 10.0 | br s |

| NH | 8.0 - 9.0 | br s |

Hypothetical ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Anthraquinone) | 180 - 185 |

| C=O (Oxamide) | 155 - 165 |

| Aromatic C | 120 - 140 |

Conformational Preferences Elucidation via NMR

The oxamide linkage in this compound can adopt different conformations (e.g., cis/trans isomers around the amide bonds). NOESY experiments would be pivotal in determining the preferred conformation in solution by observing spatial correlations between the anthraquinone protons and the protons of the oxamide and methyl groups. researchgate.netfrontiersin.org Variable temperature NMR studies could also provide information on the dynamics of conformational exchange.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a critical technique for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass measurement.

Electrospray Ionization (ESI) and Fragmentation Pathway Analysis

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing moderately polar molecules like this compound. In an HRMS experiment, ESI would likely generate protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺). Tandem mass spectrometry (MS/MS) would then be used to fragment these parent ions. The resulting fragmentation pattern provides structural information. For this molecule, characteristic fragmentation would likely involve cleavage of the amide bonds in the oxamide linker, leading to fragments corresponding to the anthraquinone moiety and the methyl oxamide portion. nih.govresearchgate.net

Ultra-High-Resolution FT-ICR MS for Precise Mass Determination

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest mass resolution and accuracy currently available. An FT-ICR MS measurement would provide the mass of the molecular ion with sub-ppm (parts-per-million) error, allowing for the unambiguous determination of its molecular formula (C₁₇H₁₁N₃O₄). This level of precision is essential for distinguishing between compounds with very similar nominal masses.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR and Raman spectra would be expected to show distinct bands corresponding to:

N-H stretching: Typically in the range of 3200-3400 cm⁻¹.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

C=O stretching: Multiple strong bands between 1600-1800 cm⁻¹ corresponding to the two quinone carbonyls and the two amide carbonyls. The exact positions of these bands can give clues about hydrogen bonding.

C=C stretching: Bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

N-H bending and C-N stretching: Found in the fingerprint region (below 1500 cm⁻¹).

Analysis of these spectra, particularly shifts in the N-H and C=O stretching frequencies, can provide evidence for intermolecular interactions, such as hydrogen bonding in the solid state.

X-ray Crystallography for Solid-State Structure and Crystal Packing Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides insights into the molecular structure, conformation, and the intermolecular interactions that dictate the crystal packing.

Unit Cell Parameters and Space Group Determination

The fundamental repeating unit of a crystal is the unit cell, which is defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry of the crystal lattice. This information is crucial for a complete structural elucidation.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Space Group | Data not available |

Z is the number of molecules per unit cell.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of a molecule. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to electronic transitions from the ground state to excited states. Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. These techniques provide information on the electronic structure and photophysical behavior of the compound.

For anthraquinone derivatives, the UV-Vis spectrum typically shows characteristic absorption bands corresponding to π→π* and n→π* transitions of the aromatic system. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the anthraquinone core. nih.gov The fluorescence properties, including the emission wavelength and quantum yield, are also highly dependent on the molecular structure and its environment.

Table 2: Hypothetical Photophysical Data for this compound

| Parameter | Value |

|---|---|

| Solvent | Data not available |

| Absorption Maximum (λmax, nm) | Data not available |

| Molar Absorptivity (ε, M-1cm-1) | Data not available |

| Emission Maximum (λem, nm) | Data not available |

| Fluorescence Quantum Yield (ΦF) | Data not available |

Computational Chemistry and Theoretical Investigations of N 1 Anthraquinonyl N Methyloxamide

Quantum Mechanical (QM) Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical studies are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system, providing deep insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netnih.gov For N-(1-Anthraquinonyl)-N'-methyloxamide, DFT calculations would typically be employed to determine its most stable three-dimensional structure, known as the ground state geometry.

This process involves optimizing the positions of all atoms to find the arrangement with the lowest possible energy. Such a calculation would reveal key geometric parameters, including the planarity of the anthraquinone (B42736) rings, the bond lengths and angles within the oxamide (B166460) linker, and the preferred orientation of the N'-methyl group.

From a single-point energy calculation on the optimized geometry, DFT provides access to the energies and shapes of the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that helps to predict the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netresearchgate.net Molecules with a smaller HOMO-LUMO gap are generally more reactive. nih.gov

Illustrative Data Table: Predicted Ground State Geometric Parameters for this compound using DFT This table is a hypothetical representation of data that would be generated from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). Actual values would require a specific computational study.

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O (anthraquinone) | Average bond length of carbonyls on the anthraquinone core | ~ 1.23 Å |

| C-N (amide) | Bond length between anthraquinone and the oxamide nitrogen | ~ 1.38 Å |

| C-C (oxamide) | Bond length of the central bond in the oxamide linker | ~ 1.54 Å |

| C-N-C-C | Dihedral angle describing the twist of the oxamide linker | Varies with conformation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 eV |

| HOMO-LUMO Gap | Energy difference indicating electronic excitability | ~ 4.0 eV |

While DFT is excellent for ground-state properties, ab initio methods, particularly those designed for excited states like Time-Dependent DFT (TD-DFT), are used to investigate how the molecule interacts with light. researchgate.net These calculations can predict the electronic transitions that occur when the molecule absorbs ultraviolet or visible light.

For this compound, TD-DFT calculations would identify the energies of the first few electronic excited states. These theoretical excitation energies correspond to the wavelengths of light the molecule absorbs, allowing for the prediction of its UV-Vis absorption spectrum. The calculations also provide information on the nature of these transitions (e.g., n→π* or π→π*), indicating which parts of the molecule are primarily involved in the electronic excitation. nih.gov This is crucial for understanding the photophysical properties of anthraquinone derivatives, which are often colored compounds. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.netarxiv.org Unlike quantum mechanical methods that focus on electronic structure, MD uses classical mechanics to simulate the behavior of a system, making it suitable for larger systems and longer timescales.

For a molecule like this compound, which has rotatable bonds in its side chain, MD simulations can reveal its conformational flexibility. nih.gov By simulating the molecule in a solvent (like water or an organic solvent) at a specific temperature, researchers can observe how the N'-methyloxamide chain rotates and folds, identifying the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. nih.gov One could simulate how this compound interacts with solvent molecules, other solutes, or even a biological target like a protein active site. The simulation would provide detailed information on the formation and lifetime of hydrogen bonds, van der Waals interactions, and other non-covalent forces that govern the molecule's behavior in a complex environment.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting ¹H and ¹³C chemical shifts. researchgate.netuncw.edu The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). chemaxon.com Comparing these predicted shifts with experimental data can confirm a proposed structure or help assign signals in a complex spectrum. github.io

As mentioned in section 4.1.2, TD-DFT is the primary method for predicting UV-Vis absorption spectra. The output of a TD-DFT calculation includes the excitation wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. This allows for direct comparison with experimentally measured UV-Vis spectra.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Parameters This table provides an example of how predicted spectroscopic data would be compared to experimental values. The values presented are for illustrative purposes only.

| Parameter | Nucleus/Transition | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR Chemical Shift | H on N'-methyl group | 2.9 ppm | (Hypothetical) 2.8 ppm |

| ¹³C NMR Chemical Shift | C=O on oxamide chain | 165 ppm | (Hypothetical) 164 ppm |

| UV-Vis λmax | S₀ → S₁ (π→π*) | 380 nm | (Hypothetical) 385 nm |

Reaction Mechanism Elucidation through Transition State Theory and Energy Profile Mapping

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. researchgate.net For a hypothetical reaction involving this compound, such as its synthesis or degradation, computational methods can be used to map the entire reaction pathway.

This process involves using quantum mechanical methods to locate the geometries and energies of not only the reactants and products but also the high-energy transition states that connect them. According to transition state theory, the rate of a reaction is primarily determined by the energy barrier (activation energy) between the reactants and the transition state.

By calculating these energies, a potential energy surface or reaction energy profile can be constructed. This profile visually represents the energy of the system as it progresses from reactants to products, showing all intermediates and transition states along the way. This provides a detailed, step-by-step understanding of how the reaction occurs, which is often impossible to observe directly through experiments. nih.gov

Solvent Effects and Environmental Perturbations on Molecular Behavior

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry can model these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to study how a solvent's polarity affects the geometry, energy, and spectroscopic properties of a solute.

Explicit solvent models involve including a large number of individual solvent molecules in the simulation box along with the solute molecule. This method, typically used in MD simulations, provides a much more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, this could be used to understand its solubility and how specific interactions with solvent molecules might favor certain conformations of its flexible side chain.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound and its Analogs

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. researchgate.net These models are instrumental in medicinal chemistry and materials science for predicting the properties of new chemical entities, thereby guiding the design and synthesis of molecules with desired characteristics. researchgate.net While specific QSPR studies focused exclusively on this compound are not extensively documented in publicly available literature, research on analogous anthraquinone derivatives and related carboxamides provides valuable insights into the structural features that govern their properties.

Investigations into various carboxamide derivatives have successfully employed QSAR modeling to elucidate the key structural attributes necessary for their biological activities. researchgate.net For instance, studies on N-substituted 1H-indole-2-carboxamides and other related series have demonstrated the utility of this approach in identifying promising anticancer agents. researchgate.net

In a typical QSAR/QSPR study of analogous compounds, a dataset of molecules with known properties (e.g., biological activity, solubility, etc.) is collected. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that links these descriptors to the observed property. researchgate.netnih.gov

The predictive power and robustness of the resulting models are evaluated using various statistical metrics. For example, in a QSAR study on a series of benzenesulfonamides, the resulting models explained 75–86% of the variability in cytotoxic activity, indicating a strong correlation between the chosen descriptors and the biological outcome. nih.gov

Detailed Research Findings from Analogous Systems:

Studies on various classes of compounds structurally related to this compound have highlighted the importance of different molecular descriptors in predicting their activity. For instance, research on xanthine (B1682287) oxidase inhibitors, which initially included N-(9,10-anthraquinone-2-carbonyl) amino acid derivatives, has shown that properties like ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial for optimizing potency. nih.gov

Molecular docking studies, often used in conjunction with QSAR, have provided insights into the interactions between anthraquinone-like scaffolds and their biological targets. These studies have identified key amino acid residues involved in binding, which can be correlated with the structural features of the ligands. researchgate.net For example, the binding of carboxamide derivatives to protein residues has been shown to involve hydrogen bonds and other specific interactions. researchgate.net

The table below summarizes typical molecular descriptors that are often found to be significant in QSPR/QSAR models of aromatic and carboxamide-containing compounds, analogous to this compound.

| Descriptor Type | Examples of Descriptors | Potential Property Correlation |

| Topological (2D) | Molecular Weight (MW), Number of Rotatable Bonds (nRotB), Topological Polar Surface Area (TPSA) | Solubility, Permeability, Bioavailability |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole Moment | Reactivity, Stability, Binding Affinity |

| Quantum Chemical | Atomic Charges, Electrostatic Potential | Intermolecular Interactions, Receptor Binding |

| Lipophilicity | LogP (octanol-water partition coefficient) | Membrane Permeation, Bioavailability |

In a representative QSAR study on a series of benzenesulfonamides with anticancer activity, the following model was developed, showcasing the contribution of different descriptors to the predicted biological activity (IC50). nih.gov

| Model Equation (Example) | R² | Q² |

| log(1/IC50) = 0.85 * LogP - 0.05 * TPSA + 1.2 * (Descriptor X) - 2.1 | 0.82 | 0.71 |

Note: The equation and values are illustrative and based on typical findings in QSAR studies of similar compound classes.

Such models, once validated, can be used to predict the properties of new, unsynthesized analogs of this compound. This predictive capability allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising profiles and accelerating the discovery process.

Mechanistic Investigations of N 1 Anthraquinonyl N Methyloxamide Reactivity

Electrochemical Redox Mechanisms of the Anthraquinone (B42736) Moiety within N-(1-Anthraquinonyl)-N'-methyloxamide

The electrochemical behavior of the anthraquinone moiety is the defining feature of its redox chemistry. In aprotic solvents, the reduction typically proceeds through two distinct and reversible one-electron transfer steps. researchgate.netnih.gov The first step forms a stable semiquinone radical anion (AQ•⁻), and the second step generates the dianion (AQ²⁻). nih.gov

The general mechanism can be represented as:

AQ + e⁻ ⇌ AQ•⁻ (First reduction)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction)

The redox potentials at which these transfers occur are highly sensitive to the nature and position of substituents on the anthraquinone ring. sdu.dkacs.org Electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, tend to make the reduction more difficult, shifting the potentials to more negative values. sdu.dknih.gov Conversely, electron-withdrawing groups make the reduction easier, causing a positive (anodic) shift in the redox potentials. sdu.dk

In protic media or in the presence of proton sources, the mechanism becomes more complex, often involving proton-coupled electron transfer (PCET). rsc.orgresearchgate.net The reduction can proceed as a concerted or stepwise two-electron, two-proton process to form the corresponding hydroquinone (B1673460). researchgate.netrsc.org The reduction potential in such cases shows a strong dependence on pH. researchgate.net

| Compound | First Reduction Potential E₁⸝₂ (0/-1) (V vs Fc⁺/Fc) | Second Reduction Potential E₁⸝₂ (-1/-2) (V vs Fc⁺/Fc) | Solvent/Electrolyte | Reference |

| Anthraquinone (AQ) | -1.32 | -1.78 | DMF / 0.1 M TBAPF₆ | nih.govjku.at |

| 1-Aminoanthraquinone (B167232) | -1.43 | -1.94 | DMF / 0.1 M TBAP | researchgate.net |

| 1-NPh₂-Anthraquinone | -1.43 | -1.83 | CH₂Cl₂ / 0.1 M TBAPF₆ | nih.gov |

| 1-Carbazole-Anthraquinone | -1.33 | -1.77 | CH₂Cl₂ / 0.1 M TBAPF₆ | nih.gov |

| 1,2-Diaminoanthraquinone | -1.45 | - | DMF / 0.1 M TBAPF₆ | jku.at |

| 1,4-Diaminoanthraquinone | -1.58 | - | DMF / 0.1 M TBAPF₆ | jku.at |

This table presents data for analogous compounds to illustrate substituent effects. The specific redox potentials for this compound are not available in the cited literature.

Photophysical Processes and Excited State Dynamics of this compound

The photophysical properties of anthraquinone derivatives are governed by the nature of their lowest-lying excited singlet (S₁) and triplet (T₁) states and the efficiency of transitions between them.

Many anthraquinone derivatives are known to be weak fluorophores, as they typically undergo very rapid intersystem crossing from the excited singlet state to the triplet state. nih.gov The fluorescence that is observed can be quenched through various mechanisms, most notably via interactions with other molecules that lead to charge-transfer (CT) or electron-transfer (ET). rsc.org

The quenching process can be dynamic, occurring upon collision of the excited fluorophore with a quencher molecule, or static, where a non-fluorescent complex is formed in the ground state. inoe.ro Dynamic quenching is often described by the Stern-Volmer equation and is a diffusion-controlled process. researchgate.net For anthraquinone derivatives, quenching by aromatic hydrocarbons has been attributed to ET interactions between the excited anthraquinone (acting as an electron acceptor) and the ground-state quencher (acting as a donor). rsc.org The efficiency of this process is related to the free energy change of the electron transfer reaction. rsc.orgresearchgate.net

Energy transfer is another significant quenching pathway. This can occur through a long-range dipole-dipole interaction (Förster mechanism) or an electron exchange mechanism (Dexter mechanism) requiring orbital overlap. inoe.ro

Intersystem crossing (ISC), the transition from an excited singlet state (S₁) to a triplet state (T₁), is a dominant process for many anthraquinones. nih.govnih.gov For unsubstituted anthraquinone, the ISC is highly efficient, with a triplet quantum yield (ΦT) of approximately 0.90. nih.gov This efficiency is fostered by an ultrafast decay from higher singlet states to S₁, followed by efficient S₁→Tₙ crossing. nih.gov

The nature of the substituent at the 1-position significantly influences ISC. For instance, studies on amino-substituted anthraquinones have shown that diamino derivatives can exhibit decent ISC efficiency, whereas monoamino derivatives often show negligible triplet formation. ifmmi.comrsc.org The introduction of an amino group can also change the character of the lowest triplet state. The triplet states of many amino-substituted AQs are characterized as having n–π* character, which often leads to short triplet lifetimes, on the order of a few microseconds (μs). ifmmi.comrsc.orgrsc.org For this compound, the acylated amino group is expected to modulate these properties, but a high efficiency of ISC remains probable. Femtosecond transient absorption spectroscopy has been used to measure ultrafast ISC rates in some derivatives, with a rate constant (k_isc) for a 2-substituted anthraquinone measured at 2.5 x 10¹² s⁻¹. nih.gov

| Compound Class/Derivative | Triplet State Lifetime (τ_T) | Singlet Oxygen Quantum Yield (Φ_Δ) | Key Finding | Reference |

| 1,4-Disubstituted AQs (NH₂, NHMe) | ~3 µs (half-life) | Not specified | Rapid decay attributed to intramolecular H-abstraction. | rsc.org |

| Bis-amino substituted AQs | 2.06–5.43 µs | Not specified | Unusually short lifetime observed. | nih.gov |

| Diamino-AQ derivatives | ~2.5 µs | Up to 33.3% | Efficient ISC attributed to T₁ state with n–π* character. | ifmmi.comrsc.org |

| Monoamino-AQ derivatives | Not specified | Negligible | Poor ISC capability observed. | ifmmi.comrsc.org |

This table provides data on the triplet state properties of related amino-anthraquinones to infer the potential behavior of this compound.

Acid-Base Properties and Proton Transfer Mechanisms

The acid-base properties of this compound are associated with the amide functionalities and their interaction with the anthraquinone core. Amide linkages can undergo hydrolysis under harsh acidic or basic conditions. youtube.com

A key mechanistic feature for 1-substituted anthraquinones containing an N-H bond is the potential for Excited State Intramolecular Proton Transfer (ESIPT). nih.govnih.govaip.org In this process, a proton is transferred from the nitrogen of the substituent to the adjacent carbonyl oxygen of the anthraquinone ring upon photoexcitation. This creates a new, transient tautomeric species and provides a very fast, efficient non-radiative decay pathway that brings the molecule back to its ground state. nih.gov For 1-acylaminoanthraquinones, ESIPT has been shown to be a significant de-excitation channel, with the dynamics of the process being influenced by the surrounding solvent. nih.gov The presence of the N-H group in the oxamide (B166460) moiety of this compound makes it a candidate for such an ESIPT mechanism.

Furthermore, the protonation state of the molecule can dramatically alter its electronic properties. The protonation of anthraquinones by Brønsted acids can enhance their photo-oxidizing power by establishing a proton-coupled electron transfer (PCET) pathway, which leads to a more stable and longer-lived charge-separated state. rsc.org

Chemical Stability and Degradation Pathways under Various Conditions

The stability of this compound is subject to its environment, including pH, light exposure, and the presence of oxidizing or biological agents.

Hydrolytic Degradation: Under strong acidic or basic conditions, particularly with heating, the primary degradation pathway would be the hydrolysis of the two amide bonds. youtube.com

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen of the amide makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the C-N bond, ultimately yielding 1-aminoanthraquinone and methyl oxamic acid.

Base-catalyzed hydrolysis: Nucleophilic attack by a hydroxide (B78521) ion on the amide carbonyl carbon would initiate the cleavage, also resulting in 1-aminoanthraquinone and the salt of methyl oxamic acid. youtube.com

Oxidative and Photodegradation: Anthraquinone dyes are known to be relatively stable but can be degraded by strong oxidizing agents (e.g., Fenton's reagent, ozone) or under prolonged UV/visible light irradiation. nih.gov The degradation often proceeds via the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the aromatic structure. nih.gov Common degradation pathways involve the cleavage and opening of the anthraquinone ring system. nih.govtandfonline.com This typically leads to the formation of smaller aromatic intermediates, such as phthalic acid or benzoic acid derivatives, which can be further mineralized to CO₂ and H₂O under aerobic conditions. nih.govresearchgate.netresearchgate.net

Biodegradation: Certain microorganisms are capable of degrading anthraquinone compounds. nih.gov The initial steps often involve the enzymatic modification or cleavage of side chains, followed by the breakdown of the central anthraquinone ring into intermediates like catechol or salicylic (B10762653) acid. nih.govnih.gov

Synthesis and Exploration of Derivatives and Analogs of N 1 Anthraquinonyl N Methyloxamide

Design Principles for Structural Modification of the Anthraquinonyl and Oxamide (B166460) Moieties

The design of derivatives based on the N-(1-Anthraquinonyl)-N'-methyloxamide scaffold is guided by established principles of medicinal and materials chemistry. Modifications target either the anthraquinone (B42736) core or the oxamide side chain to systematically alter the molecule's properties.

Anthraquinonyl Moiety: The anthraquinone ring system is a rigid, planar, and aromatic structure known for its electrochemical activity and ability to intercalate with DNA. nih.gov Key design principles for its modification include:

Electronic Modulation: Introducing electron-donating groups (e.g., hydroxyl, alkoxy) or electron-withdrawing groups (e.g., nitro, sulfonate) onto the aromatic rings can alter the electron density of the system. This directly impacts the redox potential of the quinone and the acidity of the N-H protons on the oxamide linker. nih.gov For example, substitution with alkoxy groups raises the HOMO level of the anthraquinone system more significantly than the LUMO level, impacting its oxidative properties. nih.gov

Steric Control: Adding bulky substituents can influence the molecule's conformation and its ability to interact with biological targets or form ordered structures in materials. Strategic placement of substituents can induce axial chirality (atropisomerism) by restricting rotation around the C-N bond. nih.gov

Solubility and Bioavailability: The inherent hydrophobicity of the anthraquinone core can be modified by adding polar functional groups, such as sulfonic acids or amino groups, to improve solubility in aqueous media. nih.gov

Oxamide Moiety: The N,N'-disubstituted oxamide linker provides a connection between the anthraquinone core and a terminal group. Its design focuses on:

Conformational Flexibility: The oxamide bridge contains two amide bonds, which can adopt different conformations. The length and flexibility of the linker can be tuned by replacing the oxamide with longer or more rigid structures.

Hydrogen Bonding: The N-H protons of the oxamide group are capable of acting as hydrogen bond donors, while the carbonyl oxygens act as acceptors. Modification of the terminal N'-substituent can influence these interactions. For instance, replacing the methyl group with a hydroxyethyl (B10761427) group introduces an additional site for hydrogen bonding, potentially increasing solubility. ontosight.ai

Synthetic Routes to Anthraquinonyl-Oxamide Analogs with Varied Substituents

The synthesis of this compound analogs is typically achieved through a convergent approach. This involves the preparation of a functionalized 1-aminoanthraquinone (B167232) precursor followed by coupling with a suitable oxamide synthon.

The primary precursor for the scaffold is 1-aminoanthraquinone. A common industrial and laboratory synthesis for this intermediate involves the high-temperature ammonolysis of 1-nitroanthraquinone (B1630840) or the sulfonation of anthraquinone followed by amination. mdpi.com Further modifications to the anthraquinone core can be performed before or after the introduction of the amino group.

Nucleophilic Aromatic Substitution: Starting from precursors like 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid), a variety of substituents can be introduced at the 4-position via copper-catalyzed Ullmann coupling reactions with different amines. nih.govresearchgate.net This allows for the synthesis of a library of analogs with diverse functional groups opposite the oxamide linkage.

Diels-Alder Cycloaddition: For more complex, substituted anthraquinone cores, the ring system itself can be constructed via a Diels-Alder reaction between a substituted 1,4-naphthoquinone (B94277) and a suitable diene, followed by oxidation. nih.govresearchgate.net This method offers a high degree of control over the substitution pattern on the final anthraquinone product.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be used on halogenated anthraquinone intermediates to form C-C or C-N bonds, respectively, providing access to a wide range of aryl- or amino-substituted derivatives. researchgate.net

A general scheme for modifying the anthraquinone core starting from bromaminic acid is shown below:

| Reactant | Reagent | Conditions | Product | Reference |

| 1-Amino-4-bromoanthraquinone-2-sulfonic acid | R-NH₂ (various amines) | Copper(II) sulfate, heat | 1-Amino-4-(R-amino)anthraquinone-2-sulfonic acid | nih.gov, researchgate.net |

| 1-Nitroanthraquinone | NH₃ (aq) | High temperature, pressure (continuous flow) | 1-Aminoanthraquinone | mdpi.com |

| 1,4-Naphthoquinone | Substituted 1,3-butadiene | Mo-V-P heteropoly acids, heat | Substituted 9,10-Anthraquinone | researchgate.net |

Once the desired 1-aminoanthraquinone precursor is obtained, the oxamide moiety is constructed. The most common method involves acylation of the 1-amino group. To generate analogs with different N'-substituents, a versatile two-step approach is often employed:

Formation of an Oxamate (B1226882) Ester: The 1-aminoanthraquinone derivative is reacted with an oxalyl chloride monoester, such as ethyl oxalyl chloride, or with a dialkyl oxalate (B1200264) like diethyl oxalate under heating. This reaction forms an N-(anthraquinonyl)oxamate ester intermediate.

Amidation: The resulting ester is then treated with a primary amine (R-NH₂), such as methylamine (B109427), butylamine, or aniline. The amine displaces the ethoxy group to form the final N-(1-anthraquinonyl)-N'-alkyloxamide or N'-aryloxamide. google.com

This two-step process is highly adaptable, as a single batch of the oxamate ester intermediate can be reacted with a library of different amines to produce a wide array of analogs.

An alternative, more direct route involves the reaction of 1-aminoanthraquinone with a pre-formed N-alkyloxamoyl chloride, though this reagent may not be as readily available.

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product | Reference Principle |

| 1-Aminoanthraquinone | Diethyl oxalate | Ethyl N-(1-anthraquinonyl)oxamate | Methylamine (CH₃NH₂) | This compound | google.com |

| 1-Aminoanthraquinone | Diethyl oxalate | Ethyl N-(1-anthraquinonyl)oxamate | Butylamine (C₄H₉NH₂) | N-(1-Anthraquinonyl)-N'-butyloxamide | ontosight.ai, google.com |

| 1-Aminoanthraquinone | Diethyl oxalate | Ethyl N-(1-anthraquinonyl)oxamate | Aniline (C₆H₅NH₂) | N-(1-Anthraquinonyl)-N'-phenyloxamide | google.com |

Stereochemical Aspects in the Synthesis of Chiral this compound Analogs

The parent compound, this compound, is achiral. However, chiral analogs can be synthesized by introducing stereocenters into the molecule. There are three primary strategies for achieving this:

Chiral N'-Substituent: The most straightforward method is to use a chiral primary amine during the amidation step (Section 6.2.2). For example, reacting the ethyl N-(1-anthraquinonyl)oxamate intermediate with a chiral amine like (R)- or (S)-1-phenylethylamine would yield the corresponding diastereomeric oxamide derivatives. The synthesis relies on the availability of enantiopure amines.

Chiral Modification of the Anthraquinone Core: Introducing a stereocenter onto the anthraquinone backbone is a more complex synthetic challenge. This often requires building the ring system from chiral precursors, for instance, through an asymmetric Diels-Alder reaction or by employing chiral auxiliaries to direct substitution on a pre-existing ring. nih.gov

Atropisomerism: Axial chirality can be induced by introducing sufficiently large substituents at positions flanking the C1-N bond (e.g., in the 2- and 8a-positions), which would restrict free rotation and create stable, non-interconverting atropisomers. The synthesis of such compounds would require a multi-step pathway to prepare the sterically hindered anthraquinone precursors. While demonstrated for C-C axially chiral bisanthraquinones, the principle is applicable to C-N axial chirality. nih.gov

Structure-Reactivity Relationships (SRR) in this compound Derivative Series

The chemical reactivity and physical properties of this compound derivatives are directly linked to their molecular structure. Understanding these relationships is crucial for tuning the compounds for specific applications.

Influence of Anthraquinone Substituents: The electronic nature of substituents on the anthraquinone core has a profound effect on the molecule's redox properties.

Electron-Donating Groups (EDGs) like -OH or -OR increase the electron density on the ring system, making the quinone easier to oxidize and harder to reduce. This corresponds to a cathodic shift (to more negative potentials) in its reduction potential. nih.gov They also increase the basicity of the oxamide nitrogens.

Electron-Withdrawing Groups (EWGs) such as -NO₂ or -SO₃H have the opposite effect. They decrease the electron density, making the quinone easier to reduce (anodic shift in reduction potential) and increasing the acidity of the N-H protons on the oxamide linker. researchgate.net

Influence of the N'-Substituent: The group attached to the terminal nitrogen of the oxamide primarily exerts steric and moderate electronic effects.

Steric Hindrance: Increasing the size of the alkyl/aryl group (e.g., from methyl to tert-butyl) can sterically hinder the approach of reactants or prevent intermolecular interactions, such as hydrogen bonding or crystal packing.

Electronic Effects: Replacing an alkyl group with an aryl group introduces conjugative effects and changes the acidity of the adjacent N-H proton.

The following table summarizes the predicted effects of structural modifications on the properties of the derivatives:

| Derivative Type | Modification Example | Predicted Effect on Quinone Reduction | Predicted Effect on N-H Acidity | Rationale |

| Parent Compound | This compound | Baseline | Baseline | Reference compound |

| EDG on Core | N-(4-hydroxy-1-anthraquinonyl)-N'-methyloxamide | Harder to reduce (potential shifts negative) | Decreased | -OH group donates electron density to the ring. nih.gov |

| EWG on Core | N-(4-nitro-1-anthraquinonyl)-N'-methyloxamide | Easier to reduce (potential shifts positive) | Increased | -NO₂ group withdraws electron density from the ring. researchgate.net |

| Steric Bulk on N' | N-(1-Anthraquinonyl)-N'-tert-butyloxamide | Minimal change | Slightly decreased | The tert-butyl group is electron-donating but primarily adds steric bulk. |

| Aryl group on N' | N-(1-Anthraquinonyl)-N'-phenyloxamide | Minimal change | Increased | The phenyl group is electron-withdrawing by induction, delocalizing the lone pair on the nitrogen. |

These relationships provide a predictive framework for the rational design of novel this compound derivatives with tailored electronic and steric properties.

Advanced Applications and Functional Exploration of N 1 Anthraquinonyl N Methyloxamide in Materials Science and Analytical Chemistry

Utilization as a Chromophore in Dye and Pigment Chemistry

The anthraquinone (B42736) unit within N-(1-Anthraquinonyl)-N'-methyloxamide serves as a powerful chromophore, a molecule responsible for color. Anthraquinone-based dyes and pigments are renowned for their vibrant colors, exceptional stability, and versatility in a wide array of applications.

Optical Properties and Stability:

The coloration of anthraquinone derivatives arises from π-π* and n-π* electronic transitions within the conjugated system of the anthraquinone core. The specific absorption and emission wavelengths are highly dependent on the nature and position of substituents. For this compound, the N-methyloxamide group attached at the 1-position acts as an auxochrome, which can modify the color and photophysical properties of the parent anthraquinone chromophore. The nitrogen atom's lone pair of electrons can participate in intramolecular charge transfer (ICT) transitions, often leading to a bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthraquinone.

| Property | General Characteristics for Anthraquinone-Based Dyes | Inferred Properties for this compound |

| Color | Yellow, Orange, Red, Blue, Green | Likely in the yellow-orange-red region |

| Absorption | Strong absorption in the visible spectrum due to π-π* and n-π* transitions | Expected intramolecular charge transfer (ICT) band |

| Stability | High thermal, light, and chemical stability | Enhanced stability due to amide hydrogen bonding |

| Migration Resistance | Good to excellent in polymeric materials | Potentially high due to intermolecular interactions |

Integration into Organic Electronic Devices

The semiconductor properties of anthraquinone derivatives have led to their exploration in various organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the anthraquinone core makes these materials promising candidates for n-type (electron-transporting) or ambipolar (both electron and hole transporting) materials.

Charge Transport Properties and Energy Levels

The performance of organic electronic devices is critically dependent on the charge transport characteristics and the energy levels (HOMO and LUMO) of the active materials. The planarity of the anthraquinone system facilitates π-π stacking in the solid state, which is crucial for efficient intermolecular charge hopping.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels determine the ease of charge injection from electrodes and the charge transport capabilities of the material. In anthraquinone derivatives, these energy levels can be tuned by chemical modification. The introduction of electron-withdrawing or electron-donating substituents can systematically alter the HOMO and LUMO energies. For instance, a series of donor-acceptor molecules based on diarylamine/heterocyclic amine donors and a 9,10-anthraquinone acceptor showed HOMO and LUMO energy levels in the range of -5.18 to -5.79 eV and -3.22 to -3.53 eV, respectively, as determined by cyclic voltammetry. researchgate.net These values suggest that such compounds can be utilized as ambipolar materials in organic electronics. researchgate.net For this compound, the N-methyloxamide group's electronic effect would influence these energy levels, likely lowering the LUMO energy and making it a potential n-type semiconductor.

| Parameter | Typical Range for Anthraquinone Amine Derivatives researchgate.net |

| HOMO Level | -5.18 to -5.79 eV |

| LUMO Level | -3.22 to -3.53 eV |

| Energy Gap | 1.96 to 2.26 eV |

| Charge Transport | Potential for ambipolar or n-type behavior |

Redox Activity for Energy Storage Applications

The ability of anthraquinones to undergo reversible two-electron, two-proton reduction-oxidation (redox) reactions makes them highly attractive for energy storage applications, particularly in organic redox flow batteries (RFBs). The core reaction involves the conversion of the quinone to the hydroquinone (B1673460) form.

The redox potential of anthraquinone derivatives can be finely tuned by the introduction of substituents. Electron-donating groups tend to lower the redox potential, while electron-withdrawing groups increase it. acs.org This tunability is a significant advantage for designing batteries with specific voltage outputs. For this compound, the amide substituent would influence the redox potential. Studies on various substituted anthraquinones have shown that the redox potential can be systematically adjusted. rsc.orgrsc.org For example, the first reduction potential of 1-substituted and 2-substituted anthraquinones with different amine-containing groups ranges from -1.33 V to -1.43 V (vs Fc+/Fc). acs.org The stability of the radical anion and dianion species formed upon reduction is crucial for the cyclability of the battery. Research on anthraquinone derivatives has demonstrated that they can exhibit high stability during repeated charge-discharge cycles. acs.org

| Anthraquinone Derivative Type | Typical First Reduction Potential (E1/2(0/–1) vs Fc+/Fc) acs.org |

| Unsubstituted Anthraquinone | ~-1.32 V |

| Carbazole-substituted Anthraquinone | -1.33 V |

| Diphenylamine-substituted Anthraquinone | -1.43 V |

| Phenoxazine-substituted Anthraquinone | -1.33 V |

Development of Chemo-Sensors and Fluorescent Probes

The inherent fluorescence of some anthraquinone derivatives, combined with the ability to modulate their electronic properties through chemical modification, makes them excellent candidates for the development of chemosensors and fluorescent probes for the detection of various ions and molecules.

Design Principles for Ion/Molecule Recognition

The design of an anthraquinone-based chemosensor typically involves integrating a recognition unit (receptor) with the anthraquinone fluorophore. The receptor is designed to selectively bind with the target analyte (e.g., a specific metal ion or anion). This binding event then triggers a change in the photophysical properties of the anthraquinone core, leading to a detectable signal, such as a change in fluorescence intensity or color.

Common recognition motifs that can be coupled to an anthraquinone core include crown ethers for cation sensing and hydrogen-bond donors like amides, ureas, or thioureas for anion sensing. In the case of this compound, the oxamide (B166460) moiety itself contains N-H groups that are capable of acting as hydrogen-bond donors for anion recognition. The lone pair electrons on the amide oxygen atoms could also potentially coordinate with certain cations. The design principle relies on the interaction between the analyte and the receptor altering the electronic structure of the molecule, which in turn affects the de-excitation pathway of the photo-excited anthraquinone fluorophore. Mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state proton transfer (ESPT) are often exploited to generate a fluorescence response.

Photophysical Response to Analyte Binding

Upon binding of an analyte, a significant change in the fluorescence of the anthraquinone sensor can be observed. This can manifest as either fluorescence quenching ("turn-off" sensor) or fluorescence enhancement ("turn-on" sensor), or a shift in the emission wavelength (ratiometric sensor).

For anion sensing, the binding of an anion to the N-H groups of the oxamide linker in this compound through hydrogen bonding could lead to a deprotonation or an increase in the electron density of the anthraquinone system. This would likely enhance the intramolecular charge transfer character of the molecule, resulting in a red-shift of the emission spectrum and potentially a change in fluorescence intensity. researchgate.net For example, imidazoanthraquinone-based sensors have shown selective colorimetric and optical responses to anions like fluoride, cyanide, and hydroxide (B78521) through a deprotonation mechanism involving an N-H moiety.

While specific studies on this compound as a chemosensor are not prevalent, the broader class of anthraquinone derivatives has demonstrated significant potential. For instance, various anthraquinone-based fluorescent chemosensors have been developed for the detection of metal ions such as Ca2+, Ba2+, and Mg2+. scispace.com The sensing mechanism often involves the chelation of the metal ion by a receptor unit, which then perturbs the PET process, leading to fluorescence enhancement. scispace.com The photophysical response is thus a powerful tool for transducing a molecular recognition event into a measurable optical signal.

Supramolecular Assemblies and Host-Guest Chemistry

The structure of this compound, featuring a planar, aromatic anthraquinone unit and a hydrogen-bond-donating-and-accepting methyloxamide group, suggests a strong potential for participation in supramolecular assemblies and host-guest chemistry.

The large, flat surface of the anthraquinone core can promote π-π stacking interactions, a significant driving force for the self-assembly of aromatic molecules. This could lead to the formation of ordered one-dimensional stacks or two-dimensional sheet-like structures. rsc.org The methyloxamide moiety, with its N-H and C=O groups, is capable of forming robust and directional hydrogen bonds. These interactions can complement the π-π stacking, leading to the formation of intricate and stable supramolecular architectures. In such assemblies, the anthraquinone units could form the core of a larger structure, with the methyloxamide groups providing intermolecular connectivity.

In the realm of host-guest chemistry, the anthraquinone unit can act as a host for electron-deficient guest molecules through charge-transfer interactions. chemrxiv.org Porous materials constructed from anthraquinone-based building blocks have demonstrated the ability to encapsulate guest molecules, indicating the potential for this compound to form part of a larger, porous framework. chemrxiv.orgnih.gov The cavities within such a framework could be tailored to selectively bind specific guest molecules, with the methyloxamide groups potentially providing additional binding sites through hydrogen bonding. Furthermore, anthraquinone derivatives have been studied as guest molecules in liquid crystal hosts, where their alignment can be controlled by an external electric field. acs.orgtandfonline.com

| Potential Supramolecular Behavior | Driving Forces | Potential Guest Molecules |

| 1D Nanofibers/Nanorods | π-π stacking of anthraquinone cores, intermolecular hydrogen bonding of oxamide groups | Planar aromatic molecules, fullerenes |

| 2D Nanosheets | π-π stacking, hydrogen bonding networks | Small organic molecules, metal ions |

| Porous Organic Frameworks | Covalent or non-covalent polymerization of functionalized derivatives | Aromatic compounds, gases (e.g., CO2, CH4) |

| Liquid Crystal Guest | Anisotropic molecular shape, dipole moment | Nematic or smectic liquid crystal phases |

Role as a Ligand in Coordination Chemistry (Non-biological systems)

This compound possesses multiple potential coordination sites, making it a versatile ligand for a variety of metal ions in non-biological systems. The anthraquinone core and the oxamide functional group can both participate in metal binding.

The carbonyl oxygens of the anthraquinone moiety can coordinate to metal centers. Anthraquinone and its derivatives are known to act as chelating ligands, binding to metal ions to form stable complexes. mdpi.com The redox-active nature of the anthraquinone unit can also lead to "noninnocent" ligand behavior, where the ligand can be oxidized or reduced, influencing the electronic properties of the resulting metal complex. acs.org

The oxamide portion of the molecule offers additional and potent coordination capabilities. Oxamide derivatives are well-established as bridging ligands, capable of linking two or more metal centers to form polynuclear complexes. acs.orgnih.gov The nitrogen and oxygen atoms of the oxamide group can chelate a single metal ion or bridge between multiple metal ions, leading to the formation of dimers, trimers, or extended coordination polymers. acs.orgnih.gov The combination of the anthraquinone and oxamide coordinating units in a single molecule could lead to the formation of novel coordination polymers with interesting magnetic, electronic, or catalytic properties.

| Potential Coordination Mode | Coordinating Atoms | Potential Metal Ions | Resulting Structure |

| Monodentate (Anthraquinone) | One carbonyl oxygen | Alkali metals, alkaline earth metals | Simple coordination complex |

| Bidentate (Anthraquinone) | Two carbonyl oxygens | Transition metals (e.g., Cu, Ni, Co) | Chelate complex |

| Bidentate (Oxamide) | One nitrogen and one oxygen | Transition metals (e.g., Cu, Fe, Mn) | Chelate complex |

| Bridging (Oxamide) | Two nitrogens and two oxygens | Transition metals, lanthanides | Binuclear or polynuclear complex, coordination polymer |

| Multimodal (Anthraquinone and Oxamide) | Carbonyl oxygens and oxamide N/O atoms | Multiple metal ions | Heterometallic complexes, extended frameworks |

Potential as a Component in Polymer Synthesis

The bifunctional nature of this compound suggests its utility as a monomer or a functional additive in polymer synthesis. The anthraquinone ring can be functionalized to allow for polymerization, and the oxamide group can also participate in polymer-forming reactions.

Anthraquinone derivatives have been incorporated into various polymer architectures, including porous organic polymers (POPs) and conjugated organic polymers (COPs). arabjchem.orgacs.org These materials often exhibit high thermal stability and interesting electrochemical properties. By introducing reactive groups onto the anthraquinone core of this compound (e.g., amino, hydroxyl, or halide groups), it could be used as a monomer in condensation polymerization reactions to produce polymers with the anthraquinone unit in the main chain. researchgate.netcoventry.ac.uk Such polymers could find applications in energy storage, catalysis, and sensing.

The oxamide linkage is a key feature of certain polyamides. chemguide.co.ukwikipedia.org While this compound itself is not a typical monomer for polyamide synthesis, its structure could be modified to create a diamine or diacid monomer. For instance, functionalization of the anthraquinone ring with two amino groups would yield a diamine monomer that could be copolymerized with a diacid to form a polyamide. The resulting polymer would have both anthraquinone and oxamide moieties, potentially leading to enhanced thermal stability, specific mechanical properties, and redox activity. Polymers with oxamide linkages have been synthesized through various catalytic methods. acs.org

| Polymerization Strategy | Reactive Monomer Derivative | Potential Polymer Type | Potential Properties |

| Condensation Polymerization | Diamino-N-(1-Anthraquinonyl)-N'-methyloxamide | Polyamide, Polyimide | High thermal stability, redox activity, specific mechanical strength |

| Cross-Coupling Reactions | Dihalo-N-(1-Anthraquinonyl)-N'-methyloxamide | Conjugated Polymer | Electrically conductive, photoactive |

| Incorporation as an Additive | This compound | Blended Polymer | Enhanced thermal stability, coloration, UV-shielding |

Analytical Methodologies for Detection and Quantification of N 1 Anthraquinonyl N Methyloxamide

Chromatographic Separation Techniques for Purity Analysis and Mixture Resolution

Chromatographic techniques are fundamental for separating N-(1-Anthraquinonyl)-N'-methyloxamide from impurities, starting materials, or other components within a complex matrix.

High-Performance Liquid Chromatography (HPLC) is a primary and versatile tool for the analysis of anthraquinone (B42736) derivatives due to their polarity and thermal lability. A reversed-phase HPLC method is typically suitable for this compound. The separation is generally achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous component, often with a small percentage of acid (like formic acid or acetic acid) to improve peak shape.

Gas Chromatography (GC) can also be utilized, particularly for assessing the presence of volatile or semi-volatile impurities. However, due to the relatively high molecular weight and potential for thermal degradation of this compound, derivatization might be necessary to increase its volatility and thermal stability before injection into the GC system.

Table 1: Illustrative HPLC and GC Parameters for the Analysis of Anthraquinone Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 10 µL | 1 µL (split or splitless) |

| Oven Temperature | Isothermal or Gradient | Temperature programmed (e.g., 100°C to 300°C) |

Note: The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.

Hyphenated techniques, which couple a separation method with a powerful detection technique, provide enhanced analytical capabilities.

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS) is a powerful tool for the analysis of this compound. This technique not only separates the compound from complex mixtures but also provides accurate mass data, which is invaluable for structural elucidation and confirmation of its elemental composition. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is instrumental in identifying and quantifying volatile and semi-volatile compounds. For this compound, following appropriate derivatization if necessary, GC-MS can provide detailed information about its mass fragmentation pattern, aiding in its structural confirmation and the identification of related impurities. The fragmentation of the anthraquinone core often involves characteristic losses of CO and other functional groups.

Quantitative Spectroscopic Methods (UV-Vis, Fluorescence)

Spectroscopic methods are valuable for the quantitative determination of this compound, particularly for in-solution measurements.

UV-Visible (UV-Vis) Spectroscopy: The anthraquinone core of this compound results in characteristic absorption bands in the UV-Vis region. Typically, anthraquinones exhibit strong absorptions in the UV region (around 250-280 nm) and weaker absorptions in the visible region, the position of which is highly dependent on the substitution pattern. A quantitative analysis can be performed by creating a calibration curve of absorbance versus concentration at the wavelength of maximum absorption (λmax).

Fluorescence Spectroscopy: Many anthraquinone derivatives exhibit fluorescence. The excitation and emission wavelengths are characteristic of the molecule's structure and its electronic properties. Fluorescence spectroscopy can offer higher sensitivity and selectivity compared to UV-Vis spectroscopy for quantitative analysis, especially in complex matrices where background absorption might be an issue.

Table 2: Expected Spectroscopic Properties for this compound

| Spectroscopic Technique | Parameter | Expected Value/Range |

| UV-Vis Spectroscopy | λmax | ~250-280 nm and potentially a weaker band at >350 nm |

| Fluorescence Spectroscopy | Excitation Wavelength (λex) | ~350-450 nm |

| Emission Wavelength (λem) | ~450-550 nm |

Note: The values in this table are estimations based on the general spectral characteristics of 1-aminoanthraquinone (B167232) derivatives and would need to be determined experimentally for this compound.

Electrochemical Methods for Concentration Determination

Electrochemical methods can provide a sensitive and cost-effective approach for the quantification of this compound. The anthraquinone moiety is electrochemically active and can undergo reversible reduction-oxidation processes. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used to study its redox behavior and for quantitative analysis. The peak current obtained in these experiments is typically proportional to the concentration of the analyte, allowing for the construction of a calibration curve for concentration determination.

Development and Validation of Robust Analytical Protocols

For any of the aforementioned analytical techniques to be considered reliable for the routine analysis of this compound, the development and validation of a robust analytical protocol are essential. This process involves a comprehensive evaluation of the method's performance characteristics to ensure it is fit for its intended purpose.

The key validation parameters, as typically outlined by regulatory guidelines, include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.